molecular formula C6H7ClS B13403943 Phenylsulfanium;chloride

Phenylsulfanium;chloride

Cat. No.: B13403943
M. Wt: 146.64 g/mol
InChI Key: MVXXTYYBNQKGKT-UHFFFAOYSA-N
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Description

Significance of Sulfonium (B1226848) Salts as Versatile Reagents in Organic Synthesis

Sulfonium salts, characterized by a positively charged sulfur atom bonded to three organic substituents, are highly valued in organic synthesis for several key reasons. smolecule.combritannica.com Their utility stems from their ability to act as precursors to a variety of reactive intermediates and to participate in a wide range of chemical transformations.

One of the most significant applications of sulfonium salts is as precursors to sulfur ylides. nih.gov These ylides, generated by the deprotonation of a sulfonium salt, are crucial reagents for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex cyclic and acyclic molecules. nih.gov The reactivity of sulfonium salts is largely dictated by the nature of the substituents on the sulfur atom, allowing for fine-tuning of their chemical behavior.

Furthermore, sulfonium salts exhibit notable configurational stability, meaning the stereochemistry at the sulfur center is often retained during reactions. This property is invaluable for stereoselective synthesis, where the precise three-dimensional arrangement of atoms is critical. mdpi.com Their thermal stability and ease of handling also contribute to their widespread use in both academic and industrial settings. nih.gov

Historical Context and Evolution of Phenylsulfonium Chemistry in Synthetic Methodology

The chemistry of sulfonium salts has a rich history, with early investigations dating back several decades. The development of phenylsulfonium chemistry, in particular, has been closely linked to advancements in various fields, most notably photolithography. In the mid-20th century, triphenylsulfonium (B1202918) chloride gained prominence for its application as a photoacid generator (PAG) in the manufacturing of semiconductors. smolecule.com Upon exposure to UV light, these salts decompose to generate a strong acid, which catalyzes chemical reactions in the photoresist material, enabling the creation of intricate patterns on silicon wafers. researchgate.net

Early synthetic methods for triarylsulfonium salts, including phenylsulfanium chloride, often involved multi-step processes. chemicalbook.com A common route involved the reaction of a diaryl sulfoxide (B87167) with an aryl Grignard reagent. chemicalbook.com Another established method is the reaction of benzene (B151609) with thionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. smolecule.com Over the years, more efficient and direct synthetic protocols have been developed, making a wider variety of structurally diverse phenylsulfonium salts more accessible. nih.gov

The evolution of phenylsulfonium chemistry has also been driven by the quest for new cross-coupling partners in transition metal-catalyzed reactions. Initially, their reactivity was explored in reactions that did not require metal catalysts. However, the recognition of their potential as arylating agents has led to their increasing use in modern cross-coupling methodologies.

Scope and Contemporary Trends in Academic Research on Phenylsulfanium Systems

Current research on phenylsulfanium systems is vibrant and expanding into new frontiers of organic synthesis. A major contemporary trend is the utilization of phenylsulfonium salts in photoredox catalysis. nih.gov Under visible light irradiation, these salts can be reduced to generate aryl radicals, which are highly reactive intermediates for C-C and C-heteroatom bond formation. nih.gov This approach offers a mild and efficient alternative to traditional methods for generating aryl radicals.

Another significant area of research is the application of phenylsulfonium salts as versatile arylation reagents in cross-coupling reactions. researchgate.net They have been successfully employed in various palladium-catalyzed reactions, such as the Sonogashira coupling, to form aryl-alkyne bonds. researchgate.net The development of nickel-catalyzed cross-coupling reactions using aryl sulfonium salts with aryl bromides is another promising avenue. researchgate.net

Researchers are also exploring the use of phenylsulfonium salts for late-stage functionalization of complex molecules, which is a critical aspect of drug discovery and development. ccspublishing.org.cn Their ability to introduce phenyl groups into intricate molecular architectures under relatively mild conditions makes them highly attractive for this purpose. The ongoing development of novel catalytic systems and the exploration of new reaction pathways continue to broaden the synthetic utility of phenylsulfanium chloride and its derivatives.

Detailed Research Findings

Reaction TypeReactantsCatalyst/ReagentsSolventTemperatureYieldReference
Synthesis of Triphenylsulfonium chlorideDiphenyl sulfoxide, Trimethylsilyl chloride, Chlorobenzene, Magnesium-Dichloroethane, Tetrahydrofuran< 20 °CNot specified chemicalbook.com
Sonogashira CouplingTriarylsulfonium triflate, Terminal alkynePd(OAc)₂, CuI, PPh₃Not specifiedRoom TemperatureUp to >99% researchgate.net
N-PhenylationPrimary/Secondary amines, Triphenylsulfonium triflatet-BuOK or KOHNot specified80 °CGood yields mdpi.com
Synthesis of Azetidines(2-Bromoethyl)diphenylsulfonium triflate, Arylglycine derivatives-Not specifiedNot specifiedModerate to high mdpi.com
Synthesis of Oxetanes(2-Bromoethyl)diphenylsulfonium triflate, Hydroxymalonates-Not specifiedNot specifiedModerate to high mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClS

Molecular Weight

146.64 g/mol

IUPAC Name

phenylsulfanium;chloride

InChI

InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H

InChI Key

MVXXTYYBNQKGKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[SH2+].[Cl-]

Origin of Product

United States

Synthetic Strategies for Phenylsulfanium Chloride and Its Congeners

Direct Synthesis Approaches for Phenylsulfanium Cations

Direct approaches focus on creating the tri-substituted sulfur center in a highly efficient manner, often employing modern synthetic techniques like electrochemistry or metal catalysis to facilitate the key bond-forming steps.

Electrosynthesis has emerged as a powerful and green methodology in organic chemistry, offering an alternative to chemical redox agents. acsgcipr.org This approach has been successfully applied to the synthesis of aryl sulfonium (B1226848) salts. A notable example is the preparation of S-aryl dibenzothiophenium triflates, which are congeners of phenylsulfanium chloride. This method involves a metal-free, electrochemical key step that facilitates the direct intramolecular formation of a C–S bond under ambient conditions, producing the cyclic sulfonium salts in yields up to 72%. rsc.org

The merger of electrosynthesis with sulfonium salt chemistry allows for the use of electric current in place of expensive or hazardous chemical reagents, which can lead to more selective chemical transformations that may be difficult to achieve through traditional thermal or photochemical methods. acsgcipr.orgnih.gov This strategy is not limited to synthesis; electrochemical methods can also be used for subsequent functionalization, such as the fluorosulfonylation of aryl thianthrenium salts. nih.gov The development of modular electrochemical synthesis, using components like redox reservoirs, further enhances the efficiency and reduces waste in producing valuable chemicals. dicp.ac.cn

Metal catalysts, particularly copper, play a significant role in the formation of aryl-sulfur bonds, a key step in synthesizing aryl sulfonium salts. A facile and reliable method for preparing triarylsulfonium salts involves the copper-catalyzed aryl transfer from diaryliodonium salts to diaryl sulfides. arkat-usa.org For instance, the reaction between a diaryliodonium salt and diphenyl sulfide (B99878) in the presence of a copper catalyst like copper(II) benzoate (B1203000) or copper(II) acetate (B1210297) efficiently yields the corresponding triphenylsulfonium (B1202918) salt. arkat-usa.orgthieme-connect.de This approach is advantageous as it can be designed for selective aryl transfer, minimizing the formation of byproducts. arkat-usa.org

While many copper-promoted S-arylation reactions produce diaryl sulfides, which are immediate precursors to sulfonium salts, these methods are foundational to the synthesis. acs.orgnih.gov Furthermore, visible-light-induced copper catalysis has been used in reactions involving sulfonium salts, such as the 1,2-alkylarylation of allylic alcohols, demonstrating the utility of combining light and copper catalysis in C–S bond cleavage and formation processes. rsc.org

MethodCatalyst/PromoterSubstratesProduct TypeReference
Aryl TransferCu(OBz)₂ or Cu(OAc)₂Diaryl Sulfide + Diaryliodonium SaltTriarylsulfonium Salt arkat-usa.orgthieme-connect.de
Sonogashira-type CouplingCuCl / Visible LightAryl Sulfonium Salt + Terminal AlkyneArylalkyne acs.orgnih.gov
Radical Relay ReactionCopper Catalyst / Visible LightSulfonium Salt + Allylic AlcoholKeto Thioether rsc.org

Precursor-Based Synthesis and Derivatization Routes

These routes involve the synthesis of a sulfur-containing precursor, which is then converted into the target sulfonium salt through reactions that build up the substitution around the sulfur atom.

One of the most fundamental and widely used methods for preparing sulfonium salts is the direct alkylation or arylation of sulfides. nih.gov For the synthesis of a phenylsulfanium salt like methylphenylsulfanium chloride, an aryl sulfide such as thioanisole (B89551) (methylphenyl sulfide) can be further alkylated.

Alkylation: The S-alkylation of alkyl aryl sulfides or diaryl sulfides with electrophilic alkylating agents is a common strategy. thieme-connect.de Reagents like methyl iodide, benzyl (B1604629) bromide, or dimethyl sulfate (B86663) are effective. thieme-connect.denih.gov To drive the reaction and prevent reversibility, these reactions are often performed in polar solvents or with the addition of a silver salt (e.g., AgOTf, silver triflate). The silver salt serves to abstract the halide from the alkylating agent, facilitating the attack by the sulfide and yielding a stable sulfonium salt with a non-nucleophilic counter-anion like triflate. nih.gov This method is particularly useful for preparing oily sulfonium salts that are otherwise difficult to purify, as a simple extraction with acetonitrile (B52724) and hexanes can effectively remove nonpolar starting materials. nih.gov A general procedure involves stirring the aryl thioether with an alkylating agent like methyl trifluoromethanesulfonate (B1224126) (MeOTf) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at room temperature. mdpi.com

Arylation: S-Aryl sulfonium salts can be synthesized through several key methods:

From Sulfoxides: A highly valuable method involves the activation of a diaryl sulfoxide (B87167), such as diphenyl sulfoxide, with a strong acid anhydride (B1165640) like triflic anhydride (Tf₂O). thieme-connect.deacs.org This forms a highly reactive dicationic intermediate, which then undergoes an electrophilic aromatic substitution reaction with an arene like benzene (B151609) to furnish the triarylsulfonium salt. thieme-connect.deacs.org This "interrupted Pummerer" reaction is a direct way to form a new aryl-sulfur bond. rsc.org

Using Iodonium Salts: As mentioned in the metal-promoted section, diaryliodonium salts are effective arylating agents for sulfides, a reaction that can be performed with or without a copper catalyst depending on the desired conditions. thieme-connect.denih.gov

MethodKey ReagentsPrecursorProductReference
S-AlkylationAlkyl Halide (e.g., MeI), AgOTfAryl SulfideAlkyl(aryl)sulfonium Salt nih.gov
Interrupted PummererSulfoxide + Triflic Anhydride (Tf₂O) + AreneDiaryl SulfoxideTriarylsulfonium Salt thieme-connect.deacs.org
S-ArylationDiaryliodonium Salt, Cu(II) cat. (optional)Diaryl SulfideTriarylsulfonium Salt arkat-usa.orgthieme-connect.de

Sulfonyl chlorides are not direct precursors to sulfonium salts. The sulfur in a sulfonyl chloride (R-SO₂-Cl) is in a high oxidation state (+6) and is part of a sulfonyl group, whereas the sulfur in a sulfonium salt (R₃S⁺) is in a lower oxidation state (+4) and is directly bonded to three carbon atoms. However, sulfonyl chlorides can serve as readily available starting materials in a multi-step sequence to generate the necessary sulfide precursors for sulfonium salt synthesis.

First, aryl sulfonyl chlorides are synthesized. A common method is the direct chlorosulfonation of an aromatic compound with chlorosulfuric acid. d-nb.info Alternatively, they can be prepared via the oxidative chlorosulfonation of lower-valent sulfur compounds like thiols or their derivatives. acsgcipr.org For example, the oxidation of thiols using reagents like N-chlorosuccinimide (NCS) can yield sulfonyl chlorides. nih.gov

The crucial second step is the reduction of the sulfonyl chloride to a thiol (mercaptan). This transformation effectively reduces the sulfur oxidation state and removes the oxygen atoms. This reduction can be accomplished using reducing agents such as zinc metal in hydrochloric acid or various hydride reagents. cdnsciencepub.com Once the aryl thiol is obtained, it can be converted into an aryl sulfide via S-alkylation or S-arylation. This resulting sulfide is then a direct precursor for the alkylation and arylation methodologies described in section 2.2.1 to yield the final phenylsulfanium salt. This pathway, while indirect, connects the chemistry of sulfonyl chlorides to the synthesis of sulfonium salts.

Green Chemistry Principles and Sustainable Methodologies in Phenylsulfanium Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for sulfonium salts, aiming to reduce waste, avoid hazardous reagents, and improve efficiency.

Several strategies align with these principles:

Electrosynthesis: As detailed in section 2.1.1, using electricity as a "reagent" for redox reactions avoids the need for chemical oxidants or reductants, which often generate stoichiometric waste. acsgcipr.org

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed without transition-metal catalysts or strong oxidants is a key goal of green chemistry. One-pot reactions, such as the sulfonium-mediated synthesis of dihydrofurans, exemplify this by avoiding such reagents and high-temperature conditions. rsc.org A sustainable, metal- and photocatalyst-free synthesis of thioesters has been reported that proceeds via an electron donor-acceptor (EDA) complex formed from an aryl sulfonium salt. rsc.org

Ball-Milling: A ball-milling-promoted, solvent-free method has been developed for the difunctionalization of alkynyl sulfonium salts, showcasing a sustainable protocol that is completed in minutes without catalysts or additives. d-nb.info

These approaches demonstrate a clear trend towards designing more environmentally benign and sustainable methods for the synthesis and application of phenylsulfanium chloride and its congeners.

Mechanistic Investigations and Reactivity Profiles of Phenylsulfanium Cations

Fundamental Reactivity Modes of Sulfonium (B1226848) Salts

Sulfonium salts, including phenylsulfanium chloride, are organosulfur compounds characterized by a positively charged sulfur atom bonded to three organic substituents. This inherent positive charge dictates their fundamental reactivity.

Electron-Deficient Nature and Electrophilic Reactivity in Nucleophilic Additions and Substitutions

The core of a sulfonium salt's reactivity lies in its electron-deficient nature. The positively charged sulfur atom renders the compound electrophilic, making it susceptible to attack by nucleophiles. This electrophilicity is a key driver for a variety of chemical transformations.

Aryl sulfonium salts, due to their electron-deficient character, can serve as acceptor components in electron donor-acceptor (EDA) complexes. researchgate.netnih.gov This "sulfonium tag" approach broadens the scope of radicals that can be generated through EDA complexation by relaxing the electronic constraints on the parent substrate. researchgate.netnih.gov

In nucleophilic substitution reactions, the sulfonium group acts as a good leaving group, facilitating the replacement of the sulfonium moiety by a nucleophile. nih.gov This reactivity is particularly useful in coupling reactions. For instance, S-(alkenyl) and S-(aryl) sulfonium salts have been employed as electrophilic partners in cross-coupling reactions. nih.gov

The electrophilic nature of sulfonium salts also extends to addition reactions. Vinylsulfonium salts, for example, are highly reactive in conjugate addition reactions with nucleophiles. chim.it This reaction proceeds through the formation of a sulfur ylide intermediate, which can then undergo a range of subsequent reactions to form various cyclic and acyclic products. chim.itnih.gov

Role of the Sulfonium Moiety as a Superior Leaving Group in C-S Bond Cleavage Reactions

The sulfonium moiety is an excellent leaving group in chemical reactions, a property that is central to its synthetic utility. nih.gov The departure of a neutral dialkyl or diaryl sulfide (B99878) molecule is a thermodynamically favorable process that drives many reactions forward. This characteristic is exploited in various transformations where the cleavage of a carbon-sulfur (C-S) bond is a key step. rsc.org

For instance, sulfonium salts have been utilized as leaving groups in aromatic fluorination reactions, including those for incorporating the fluorine-18 (B77423) isotope in positron emission tomography (PET) imaging agents. nih.govucl.ac.uk This strategy is compatible with a wide range of functional groups, highlighting the versatility of the sulfonium leaving group. nih.govucl.ac.uk

The C–S bond in sulfonium salts can be cleaved under various conditions, including transition-metal-free methods. rsc.org These methods can involve reagents like halogens, oxidants, acids, and bases, as well as photochemical and electrochemical approaches. rsc.org The ease of C-S bond cleavage in sulfonium salts makes them valuable precursors for generating reactive intermediates, such as radicals and ylides. manchester.ac.ukwikipedia.org

Radical Pathways and Photoredox Catalysis in Phenylsulfanium Chemistry

In recent years, the chemistry of sulfonium salts has been significantly advanced by the advent of photoredox catalysis, which has opened up new avenues for radical-mediated transformations. manchester.ac.ukrsc.org

Photo-Induced Transformations of Phenylsulfonium Salts and Derived Sulfur Ylides

Under photoredox conditions, sulfonium salts can act as precursors to a variety of radical species. nih.gov The process typically involves a single-electron transfer (SET) from a photoexcited catalyst to the sulfonium salt, leading to the homolytic cleavage of a C-S bond and the formation of a carbon-centered radical. manchester.ac.uk This approach has proven to be a mild and efficient way to generate radicals that can participate in a wide range of synthetic transformations. manchester.ac.ukrsc.org

For example, visible-light-mediated photoredox catalysis has been used for the radical alkenylation of benzylsulfonium salts. nih.gov Similarly, α-carbonyl sulfoxonium ylides have been employed in photoredox-catalyzed carboarylation of alkenes. rsc.org

Alkylation of C-H Bonds, X-H Bonds, Heteroarenes, and B2cat2 via Phenylsulfonium Radical Intermediates

The radical intermediates generated from phenylsulfonium salts under photoredox conditions can be harnessed for various alkylation reactions. These reactions offer a powerful tool for the formation of C-C and C-heteroatom bonds.

C-H Bonds: Photoredox catalysis has enabled the alkylation of C(sp³)–H bonds using sulfonium salt derivatives. nih.gov This method allows for the direct functionalization of otherwise unreactive C-H bonds.

Heteroarenes: A metal-free, organic photoredox-catalyzed direct alkylation of heteroarenes has been developed using alkylsulfonium salts as alkylating agents under mild conditions. rsc.org This provides a valuable route to biologically relevant heterocyclic compounds.

B2cat2: While direct alkylation of B2cat2 (bis(catecholato)diboron) using phenylsulfonium radical intermediates is not explicitly detailed in the provided context, the general reactivity of alkyl radicals suggests potential for such transformations. Bis(pinacolato)diboron (B2Pin2), a related diboron (B99234) reagent, has been used as a reductant in nickel-catalyzed cross-coupling reactions involving alkyl electrophiles, showcasing the utility of boron reagents in radical-based transformations.

The versatility of sulfonium salts as radical precursors under photoredox catalysis has significantly expanded the toolkit of synthetic organic chemists, enabling the construction of complex molecules under mild and controlled conditions. rsc.orgresearcher.life

Electron Donor-Acceptor (EDA) Complex Chemistry Involving Phenylsulfanium Acceptors

The formation of electron donor-acceptor (EDA) complexes represents another important facet of phenylsulfanium chemistry. nih.gov In these complexes, an electron-rich donor molecule associates with an electron-poor acceptor molecule, in this case, the phenylsulfanium cation. nih.gov This association leads to the formation of a new molecular entity with a characteristic charge-transfer band in its absorption spectrum. nih.gov

The photoactivation of these EDA complexes has emerged as a sustainable and selective strategy for generating radical species. researchgate.netnih.gov Upon absorption of light, an electron is transferred from the donor to the acceptor, leading to the formation of a radical ion pair. nih.gov The subsequent fragmentation of the phenylsulfanium radical cation can generate a phenyl radical, which can then engage in various chemical reactions.

A key advantage of using sulfonium salts as acceptors in EDA complexes is that it relaxes the electronic constraints typically imposed on the donor and acceptor components. researchgate.netnih.gov This "sulfonium tag" approach dramatically expands the range of radicals that can be generated and utilized in synthetic chemistry. researchgate.netnih.govnih.gov For instance, aryl sulfonium salts, formed by the activation of arenes, can serve as the acceptor components in EDA complexes, allowing for the generation of aryl radicals from native functionality. researchgate.netnih.gov This has led to the development of metal-free protocols for the alkylation and cyanation of arenes.

The table below summarizes the key reactivity modes of phenylsulfanium cations discussed in this article.

Reactivity ModeDescriptionKey IntermediatesTypical Reactions
Nucleophilic Substitution/Addition The electron-deficient sulfur atom acts as an electrophile, undergoing attack by nucleophiles. The sulfonium moiety serves as a good leaving group.-Coupling reactions, conjugate additions.
Radical Generation (Photoredox) Single-electron transfer from a photocatalyst to the sulfonium salt leads to C-S bond cleavage and the formation of a carbon-centered radical.Carbon-centered radicalsAlkylation of C-H bonds, heteroarenes.
EDA Complex Formation The phenylsulfanium cation acts as an electron acceptor, forming a complex with an electron donor. Photoexcitation of the complex generates radicals.Radical ion pairs, phenyl radicalsAlkylation and cyanation of arenes.

Mechanism of Aryl Radical Generation via EDA Complexes

The generation of aryl radicals from phenylsulfonium cations can be effectively initiated through the formation of electron donor-acceptor (EDA) complexes. This process represents a sustainable and versatile strategy for creating reactive intermediates under mild conditions, often initiated by visible light without the need for an external photocatalyst. researchgate.netresearchgate.net

The fundamental mechanism involves the association of an electron-rich donor molecule with the electron-deficient phenylsulfonium cation (the acceptor). This interaction leads to the formation of a new molecular entity, the EDA complex, which can absorb light at longer wavelengths than the individual components. nih.gov Upon photoexcitation, a single-electron transfer (SET) occurs from the donor to the phenylsulfonium cation. This electron transfer results in the formation of a radical ion pair. The subsequent fragmentation of the reduced phenylsulfonium species leads to the homolytic cleavage of a carbon-sulfur bond, yielding the desired aryl radical and a diaryl sulfide. researchgate.netnih.gov

A plausible mechanistic pathway can be described as follows:

Formation of the EDA Complex: A donor, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or a triaryl amine, complexes with the aryl sulfonium salt. nih.gov

Photoexcitation: The EDA complex absorbs visible light, promoting an electron from the donor to the acceptor.

Single-Electron Transfer (SET): This photoinduced SET generates an aryl radical, a sulfide, and the corresponding radical cation of the donor. researchgate.net

Radical Reactivity: The newly formed aryl radical can then participate in various synthetic transformations. researchgate.net

Spectroscopic and computational studies have provided support for the formation of these EDA complexes. researchgate.net This method of aryl radical generation is advantageous due to its mild conditions and high functional group tolerance, offering a valuable alternative to traditional methods that often require harsh reagents. researchgate.netnih.gov

C(sp2)-C, C(sp2)-S, and C(sp2)-B Bond-Forming Reactions Mediated by Phenylsulfanium EDA Complexes

The aryl radicals generated from phenylsulfonium EDA complexes are versatile intermediates for the formation of new carbon-carbon, carbon-sulfur, and carbon-boron bonds, enabling a range of C(sp²) functionalization reactions.

C(sp²)-C Bond Formation: The photoactivation of EDA complexes derived from triaryl sulfonium salts provides a general platform for the C-H functionalization of arenes. In a one-pot process, a parent arene can undergo a regioselective reaction to form a triaryl sulfonium salt, which then serves as the acceptor in an EDA complex. nih.gov Upon irradiation, the generated aryl radical can be trapped by various radical acceptors to form new C(sp²)-C bonds. This approach allows for C-H alkylation and cyanation of a wide range of arenes, including complex and bioactive scaffolds. nih.gov A key advantage of this method is that the donor molecule is separate from the radical trap, which expands the scope of accessible products. nih.gov

C(sp²)-S Bond Formation: The formation of C(sp²)-S bonds can be achieved through the photoactivated coupling of arylsulfonium salts, such as thianthrenium salts, with thiols. nih.gov The mechanism involves the formation of an EDA complex between the sulfonium salt (acceptor) and a thiolate (donor). nih.gov Photoinduced SET leads to the generation of an aryl radical and a thiyl radical. Subsequent radical-radical coupling affords the corresponding biaryl sulfide. nih.gov This methodology has also been extended to the synthesis of biaryl sulfones by using aryl sodium sulfinates as the donor species. nih.gov

C(sp²)-B Bond Formation: More recently, the formation of C(sp²)-B bonds via EDA complexes of arylsulfonium salts has been reported. Aryl boronates can be synthesized from aryl dibenzothiophenium salts and a diboron reagent like bis(catecholato)diboron (B79384) (B₂cat₂). nih.gov In this system, B₂cat₂ acts as the donor in the EDA complex. The photoinduced generation of an aryl radical, followed by its reaction with the boron species, leads to the formation of the desired aryl boronate. This method benefits from the predictable site-selectivity of sulfonium salt formation, allowing for the targeted synthesis of specifically substituted aryl boronates. nih.gov

Bond Dissociation Mechanisms of Phenylsulfonium Cations

Distinguishing Homolytic versus Heterolytic C-S Bond Cleavage Pathways

The dissociation of phenylsulfonium cations upon exposure to light can proceed through two primary pathways: homolytic and heterolytic cleavage of the carbon-sulfur (C-S) bond. The homolytic pathway involves the symmetrical breaking of the C-S bond, generating a phenyl radical and a diaryl sulfonium radical cation. In contrast, the heterolytic pathway results in an asymmetrical cleavage, producing a phenyl cation and a diaryl sulfide molecule.

Computational studies, utilizing methods such as complete active space self-consistent field (CASSCF) and localized active space SCF (LASSCF), have been instrumental in elucidating the preferred dissociation pathway. These calculations help to model the complex electronic structure changes that occur during the reaction. Potential energy scans along the C-S bond coordinate can distinguish between the two mechanisms by analyzing the nature of the dissociated products. For instance, natural orbital occupancy numbers can indicate whether the resulting fragments are radical (homolytic) or ionic (heterolytic) in nature.

Influence of Phenyl Substitution Pattern on Dissociation Pathways (Mono-, Di-, and Triphenylsulfonium (B1202918) Cations)

The substitution pattern on the sulfur atom significantly influences the preferred C-S bond dissociation pathway in the ground electronic state.

Monophenylsulfonium (MPS) Cations: Computational studies suggest that the monophenylsulfonium cation dissociates via a heterolytic pathway. The analysis of the dissociated products shows natural orbital occupancy numbers consistent with the formation of a phenyl cation and a sulfide.

Diphenylsulfonium (DPS) and Triphenylsulfonium (TPS) Cations: In contrast to the monophenylsulfonium cation, both diphenylsulfonium and triphenylsulfonium cations are predicted to undergo homolytic bond cleavage. The calculations for these species indicate the formation of a phenyl radical and a corresponding sulfonium radical cation.

The table below summarizes the dissociation pathways for these cations based on computational findings.

Phenylsulfonium CationNumber of Phenyl GroupsPredicted Dissociation PathwayDissociation Products
Monophenylsulfonium1HeterolyticPhenyl Cation + Sulfide
Diphenylsulfonium2HomolyticPhenyl Radical + Phenylsulfonium Radical Cation
Triphenylsulfonium3HomolyticPhenyl Radical + Diphenylsulfonium Radical Cation

Stereocontrolled Reactions and Asymmetric Catalysis with Phenylsulfonium-Derived Ylides

Phenylsulfonium-derived ylides are valuable reagents in organic synthesis, particularly in reactions that require the formation of new stereocenters. The development of stereoselective methodologies using these ylides has been a significant area of research, often leveraging organocatalysis and transition metal catalysis to achieve high levels of stereocontrol. mdpi.com

The general mechanism for many reactions involving sulfonium ylides, such as epoxidation, aziridination, and cyclopropanation, proceeds through the initial nucleophilic addition of the ylide carbanion to an electrophile. This step forms a zwitterionic betaine (B1666868) intermediate. Subsequent intramolecular cyclization of this intermediate furnishes the final cyclic product and regenerates the sulfide. mdpi.com

Asymmetric catalysis in these reactions can be achieved through several strategies. One common approach involves the use of a chiral sulfide precursor to generate a chiral sulfonium salt and, subsequently, a chiral ylide. mdpi.com Alternatively, an achiral sulfonium ylide can be used in conjunction with a chiral catalyst, such as a chiral amine or a chiral phosphoric acid, which controls the stereochemical outcome of the reaction. oaepublish.com These catalysts can interact with the reactants through hydrogen bonding or other non-covalent interactions to create a chiral environment that directs the approach of the nucleophile to the electrophile. oaepublish.com

Applications as One-Carbon (C1) Synthons in Cyclization Reactions

Stabilized phenylsulfonium ylides, particularly those bearing an electron-withdrawing group such as a carbonyl group, are widely used as one-carbon (C1) synthons in a variety of cyclization reactions. oaepublish.com In this role, the ylide contributes a single carbon atom to the construction of a new ring system. These ylides are particularly effective in reactions with electron-poor π-systems to synthesize a diverse range of cyclic compounds. oaepublish.com

A prominent application of phenylsulfonium-derived ylides as C1 synthons is in [4+1] cyclization reactions. In these transformations, the ylide reacts with a four-atom component to construct a five-membered ring. oaepublish.com For example, in the presence of an organocatalyst, a sulfonium ylide can react with in situ generated ortho-quinone methides. The reaction proceeds via an asymmetric Michael addition, followed by an intramolecular Sₙ2 displacement to yield chiral 2,3-dihydrobenzofurans. oaepublish.com

The versatility of these ylides as C1 synthons is also demonstrated in their participation in other formal cycloaddition reactions, such as [2+1] cycloadditions, which lead to the formation of three-membered rings like epoxides, cyclopropanes, and aziridines. mdpi.com The general mechanistic pathway for these reactions involves the initial nucleophilic attack of the ylide to form a betaine intermediate, followed by ring closure. mdpi.com

The table below provides examples of cyclization reactions where phenylsulfonium-derived ylides act as C1 synthons.

Reaction TypeReactantsProduct Type
[4+1] CyclizationSulfonium Ylide + ortho-Quinone Methide2,3-Dihydrobenzofuran
[2+1] Cycloaddition (Epoxidation)Sulfonium Ylide + Aldehyde/KetoneEpoxide
[2+1] Cycloaddition (Cyclopropanation)Sulfonium Ylide + α,β-Unsaturated CarbonylCyclopropane (B1198618)
[2+1] Cycloaddition (Aziridination)Sulfonium Ylide + ImineAziridine

Organocatalyzed Asymmetric Transformations Involving Sulfonium Ylides

The intersection of organocatalysis and sulfur ylide chemistry has emerged as a powerful strategy for the stereoselective construction of complex molecular architectures. oaepublish.commdpi.com Since the early 2000s, organocatalysis has provided a robust platform for asymmetric synthesis, complementing traditional transition-metal catalysis. oaepublish.com Stabilized sulfonium ylides, bearing an electron-withdrawing group attached to the carbanion, are versatile reagents that can act as nucleophiles or carbene precursors. oaepublish.comresearchgate.net Their application in organocatalyzed asymmetric reactions has led to significant advancements in the synthesis of chiral epoxides, aziridines, cyclopropanes, and products of various insertion reactions. mdpi.commdpi.com

A common mechanistic pathway for many of these transformations involves the initial nucleophilic addition of the sulfonium ylide to an electrophile, forming a zwitterionic betaine intermediate. mdpi.com Subsequent intramolecular cyclization or rearrangement of this intermediate affords the final product. mdpi.com Chiral organocatalysts, such as amines, phosphoric acids, and squaramides, play a crucial role in controlling the stereochemical outcome by activating the substrates through the formation of chiral intermediates or through non-covalent interactions like hydrogen bonding. oaepublish.commdpi.com

Cyclopropanation Reactions

One of the most well-established applications of sulfonium ylides in organocatalysis is the asymmetric cyclopropanation of α,β-unsaturated carbonyl compounds. oaes.cc In 2005, MacMillan and Kunz reported a pioneering example of an enantioselective cyclopropanation of α,β-unsaturated aldehydes using stabilized sulfonium ylides, catalyzed by a chiral amino acid. mdpi.com This reaction proceeds via the formation of a chiral iminium ion from the aldehyde and the amine catalyst, which then undergoes a stereocontrolled Michael addition by the sulfonium ylide.

Later, Feng and colleagues developed a highly enantio- and diastereoselective cyclopropanation of α,β-unsaturated ketones with stabilized sulfonium ylides catalyzed by a chiral diamine in the presence of benzoic acid. mdpi.com The proposed mechanism involves the formation of an iminium ion, which directs the nucleophilic attack of the sulfonium ylide. A subsequent intramolecular cyclization yields the desired cyclopropane derivatives with high stereoselectivity. oaepublish.com

Organocatalytic Asymmetric Cyclopropanation of α,β-Unsaturated Ketones
CatalystSubstrateSulfonium YlideYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)Reference
Chiral Diamine 33 (20 mol%) / Benzoic Acid (20 mol%)ChalconeDimethyl(2-oxophenethyl)sulfonium ylide68>95:593 mdpi.com
Chiral Diamine 33 (20 mol%) / Benzoic Acid (20 mol%)(E)-4-(4-chlorophenyl)-3-buten-2-oneDimethyl(2-oxophenethyl)sulfonium ylide55>95:591 mdpi.com
Chiral Diamine 33 (20 mol%) / Benzoic Acid (20 mol%)(E)-4-(naphthalen-2-yl)but-3-en-2-oneDimethyl(2-oxophenethyl)sulfonium ylide61>95:588 mdpi.com

Aziridination and Epoxidation Reactions

The synthesis of chiral aziridines and epoxides represents another important application of organocatalyzed reactions involving sulfonium ylides. The reaction between a sulfonium ylide and an imine generates a betaine intermediate, which undergoes ring closure to form an aziridine. mdpi.com Aggarwal and co-workers utilized a chiral sulfonium salt derived from isothiocineole for the asymmetric aziridination of a wide range of aldimines. This method provides chiral trans-aziridines in good yields with excellent enantioselectivities and diastereoselectivities. mdpi.com

Similarly, the reaction of sulfonium ylides with aldehydes or ketones can produce epoxides. The Aggarwal group also developed an asymmetric epoxidation using a chiral sulfonium salt derived from camphorsulfonyl chloride, which afforded various epoxides with high yields and stereoselectivities. researchgate.net These reactions often rely on substrate control or the use of a stoichiometric chiral auxiliary on the sulfur atom, rather than a sub-stoichiometric organocatalyst. mdpi.com

Enantioselective Aziridination using a Chiral Sulfonium Salt
AldimineYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)Reference
(E)-N-benzylidene-4-methylbenzenesulfonamide85>99:199 mdpi.com
(E)-N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide82>99:199 mdpi.com
(E)-N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide88>99:199 mdpi.com
(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide75>99:199 mdpi.com

X-H Insertion Reactions (X = N, C)

Recently, significant progress has been made in organocatalytic asymmetric X-H insertion reactions using α-carbonyl sulfonium ylides as stable carbene precursors. oaepublish.comresearchgate.net Chiral Brønsted acids, particularly phosphoric acids, have proven to be effective catalysts for these transformations. oaepublish.comoaes.cc

In 2020, Guo and co-workers reported the first highly enantioselective N-H insertion of α-carbonyl sulfonium ylides into anilines, catalyzed by a chiral phosphoric acid. oaepublish.comoaes.cc This reaction provides access to valuable chiral α-amino ketones and esters with excellent efficiency and enantioselectivity. oaes.cc Mechanistic studies suggest that the reaction proceeds through a protonation-amination sequence. The chiral phosphoric acid protonates the sulfonium ylide, which exists in resonance with Z/E-enolate isomers. This is followed by a nucleophilic attack from the amine, which is the enantioselectivity-determining step, proceeding via a dynamic kinetic resolution. oaepublish.comoaes.cc

This methodology has been extended to the C-H insertion of sulfonium ylides. For instance, the enantioselective C-H insertion of sulfoxonium ylides into indoles has been achieved using a chiral phosphoric acid catalyst, although this transformation is more developed for sulfoxonium ylides compared to their sulfonium counterparts. oaepublish.comoaes.cc

Chiral Phosphoric Acid-Catalyzed Asymmetric N-H Insertion
Sulfonium YlideAnilineYield (%)enantiomeric excess (ee, %)Reference
Dimethyl(2-oxo-2-phenylethyl)sulfonium ylide4-Methoxyaniline7995 oaes.cc
Dimethyl(2-oxo-2-(p-tolyl)ethyl)sulfonium ylideAniline6892 oaes.cc
Dimethyl(2-(4-chlorophenyl)-2-oxoethyl)sulfonium ylide4-Fluoroaniline7090 oaes.cc
(1-Oxo-1-phenylpropan-2-yl)dimethylsulfonium ylide4-Methoxyaniline9498 oaepublish.com
(2-Cyclohexyl-2-oxoethyl)dimethylsulfonium ylideAniline7295 oaepublish.com

Future Research in Phenylsulfanium Chemistry: A Roadmap for Innovation

The chemistry of phenylsulfanium salts stands at a pivotal juncture, with recent advancements opening the door to a new era of synthetic innovation. While their utility as versatile reagents is well-established, the full scope of their potential remains an active and exciting area of exploration. This article outlines the key future research directions and unexplored avenues in the field of phenylsulfanium chemistry, focusing on the development of novel synthetic methods, the expansion of their chemical reactivity, and their integration with cutting-edge technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phenylsulfanium chloride, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves reacting benzenesulfonic acid with hydrogen chloride under controlled conditions. Purity verification requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon shifts, comparing to reference spectra .
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns with UV detection (e.g., 254 nm) .
  • Elemental Analysis : Validate stoichiometric ratios of carbon, hydrogen, and sulfur .
    • Key Consideration : Document reaction parameters (temperature, solvent purity) to ensure reproducibility .

Q. How should phenylsulfanium chloride be handled and stored to maintain stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .
  • Handling : Use moisture-free gloves and anhydrous solvents during transfers. Monitor for color changes (yellowing indicates degradation) .
    • Safety Protocol : Conduct a risk assessment for exothermic reactions during synthesis, referencing Safety Data Sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for phenylsulfanium chloride derivatives?

  • Methodological Answer :

  • Iterative Analysis : Compare NMR and IR spectra across multiple batches to identify systematic errors (e.g., solvent residue peaks) .
  • Cross-Validation : Use X-ray crystallography to resolve ambiguous peaks, correlating crystallographic data with computational models (DFT calculations) .
  • Contradiction Workflow : Document deviations in a "conflicting data log" and test hypotheses (e.g., isomer formation) via controlled experiments .

Q. What experimental designs are optimal for studying phenylsulfanium chloride’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Screening : Test palladium/ligand systems (e.g., Pd(PPh₃)₄) under varying temperatures and solvent polarities to optimize yields .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during reactions .
  • Control Experiments : Include blank runs (no catalyst) and reference substrates to isolate phenylsulfanium chloride’s role .

Q. How can computational modeling complement experimental studies of phenylsulfanium chloride’s electronic properties?

  • Methodological Answer :

  • DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Solvent Effects : Apply COSMO-RS models to assess solvation energies in polar aprotic solvents (e.g., DMF) .
  • Validation : Compare computed vibrational frequencies (IR) with experimental data to refine force fields .

Methodological Best Practices

Q. What strategies ensure reproducibility in phenylsulfanium chloride-based protocols?

  • Answer :

  • Detailed Documentation : Publish full experimental procedures, including instrument calibration data and lot numbers of reagents .
  • Open Data : Share raw spectra and chromatograms in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Collaborative Verification : Partner with independent labs to replicate key findings, addressing variables like humidity .

Q. How should researchers design studies to explore phenylsulfanium chloride’s applications in interdisciplinary contexts (e.g., materials science vs. medicinal chemistry)?

  • Answer :

  • Tailored Assays : For materials science, focus on thermal stability (TGA/DSC) and conductivity measurements. For medicinal chemistry, prioritize solubility (LogP) and cytotoxicity screens .
  • Literature Synthesis : Conduct a systematic review to identify knowledge gaps (e.g., unexplored ligand systems) using databases like CAS Common Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.